

Physicochemical properties of technical grade Prosulfuron

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Compound of Interest

Compound Name: *Prosulfuron*

Cat. No.: *B166686*

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An In-depth Technical Guide on the Physicochemical Properties of Technical Grade **Prosulfuron**

Introduction

Prosulfuron (IUPAC name: 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea) is a selective, post-emergence sulfonylurea herbicide.^{[1][2]} ^[3] It is utilized for the control of a wide spectrum of annual broadleaf weeds in crops such as maize, sorghum, and cereals.^{[2][3][4][5]} Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.^{[1][3][5]} This document provides a comprehensive overview of the core physicochemical properties of technical grade **prosulfuron**, intended for researchers, scientists, and professionals in drug development.

General Physicochemical Properties

Technical grade **prosulfuron** is a colorless, odorless crystalline solid.^[6] It is stable under standard storage conditions, typically at room temperature (20-25 °C).^{[1][6][7]} The compound decomposes at 155 °C and therefore does not have a defined boiling point.^{[4][6]}

Table 1: General Physicochemical Properties of **Prosulfuron**

Property	Value	Source
Appearance	Colorless crystals	[6]
Odor	Odorless	[6]
Molecular Formula	C ₁₅ H ₁₆ F ₃ N ₅ O ₄ S	[6][7]
Molecular Weight	419.4 g/mol	[6][7]
Melting Point	155 °C (with decomposition)	[4][6]
Boiling Point	Decomposes before boiling	[4]
Density	1.45 g/cm ³ at 20 °C	[4][6]
Vapor Pressure	<2.63 x 10 ⁻⁸ mm Hg at 25 °C	[6]
Dissociation Constant (pKa)	3.76 at 25 °C (weak acid)	[4][6]

Solubility and Partition Coefficient

The solubility of **prosulfuron** is highly dependent on the pH of the aqueous medium. As a weak acid with a pKa of 3.76, its solubility increases significantly in neutral to alkaline conditions.[1][4][6] It is also highly soluble in several organic solvents.[4][7] The octanol-water partition coefficient (Log P), a measure of lipophilicity, is consequently also pH-dependent.

Table 2: Solubility of **Prosulfuron** in Water at 25 °C

pH	Solubility (mg/L)	Source
4.5	29	[6]
5.0	87	[1][5][6]
6.8	4,000	[5][6]
7.0	4,000 (at 20 °C)	[4]
7.7	43,000	[1][5][6]

Table 3: Solubility of **Prosulfuron** in Organic Solvents at 20-25 °C

Solvent	Solubility (g/L)	Source
Acetone	160	[4] [5]
Dichloromethane	180	[5]
Ethyl Acetate	56	[4] [5]
Ethanol	8.4	[4] [5]
Toluene	6.1	[4] [5]
n-Hexane	6.4	[5]
n-Octanol	1.4	[5]

Table 4: Octanol-Water Partition Coefficient (Log Kow) at 25 °C

pH	Log Kow	Source
5.0	1.50	[6]
6.9	-0.21	[6]
9.0	-0.76	[6]

Stability

Prosulfuron's stability is significantly influenced by pH. It is unstable in acidic conditions, where it undergoes hydrolysis of the sulfonylurea bridge, but is stable in neutral and basic aqueous solutions.[\[2\]](#)[\[8\]](#)[\[9\]](#)

- Hydrolysis: The hydrolysis half-life at pH 5 (25 °C) is approximately 5-12 days.[\[6\]](#)[\[9\]](#) In contrast, at pH 7 and pH 9, the half-lives are substantially longer, ranging from 424 to 651 days and 682 to 1690 days, respectively.[\[6\]](#) The primary degradation pathway in acidic conditions is the cleavage of the sulfonylurea bridge.[\[2\]](#)[\[9\]](#)
- Photolysis: Direct photodegradation in water is not considered an important environmental fate process.[\[6\]](#)

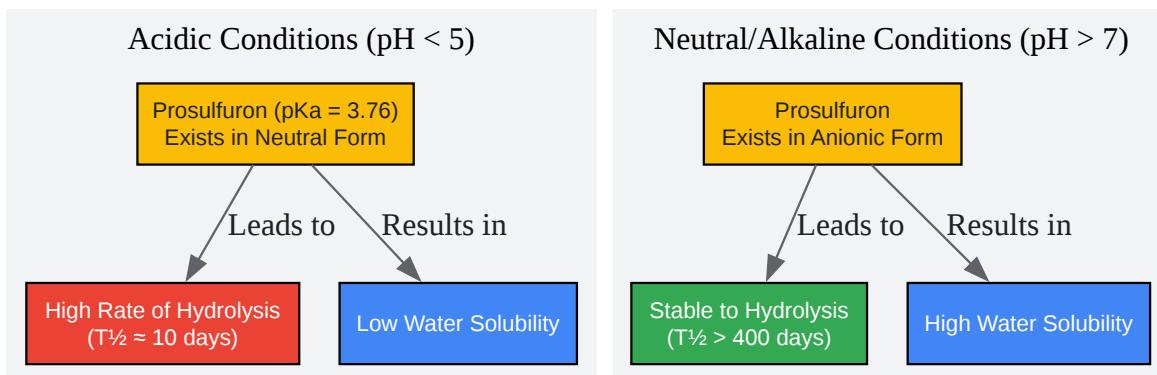
Mode of Action and Environmental Fate Relationships

The physicochemical properties of **prosulfuron** directly influence its biological activity and environmental behavior.



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Caption: **Prosulfuron**'s herbicidal mode of action via inhibition of the ALS enzyme.



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Caption: Logical relationship between pH and **Prosulfuron**'s stability and solubility.

Experimental Protocols

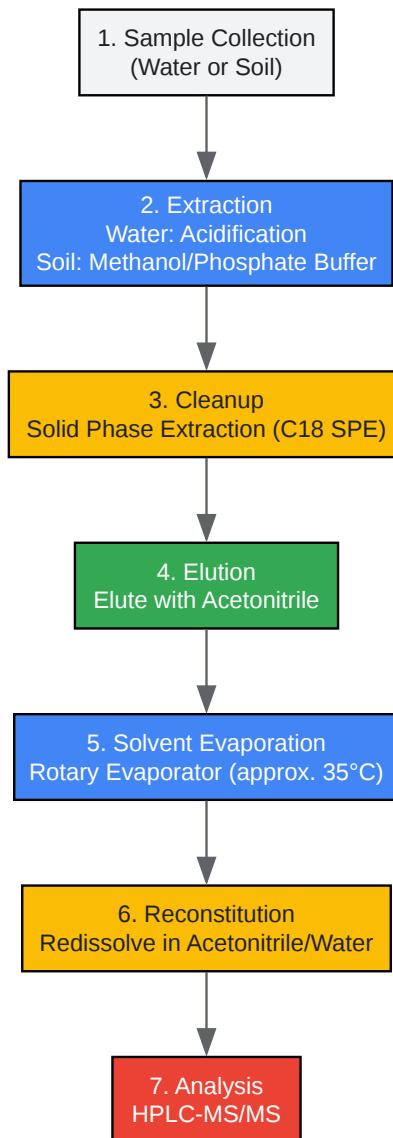
The determination of physicochemical properties for regulatory purposes typically follows standardized international guidelines, such as those published by the OECD (Organisation for Economic Co-operation and Development).

5.1 Standard Physicochemical Property Determination

- Melting Point: Determined using the OECD Guideline 102. This typically involves capillary methods where the sample is heated at a controlled rate to observe the temperature range over which melting occurs.
- Water Solubility: The flask method, as described in OECD Guideline 105, is commonly used. A saturated solution of **prosulfuron** in water is prepared at a constant temperature, and after an equilibration period, the concentration in the aqueous phase is determined analytically. This is performed at various pH values due to **prosulfuron**'s pH-dependent solubility.
- Octanol-Water Partition Coefficient (Kow): The shake-flask method (OECD Guideline 107) or HPLC method (OECD Guideline 117) can be employed. The shake-flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.
- Hydrolysis as a Function of pH: Following OECD Guideline 111, **prosulfuron** is dissolved in sterile aqueous buffer solutions of different pH values (e.g., 5, 7, and 9). Samples are maintained at a constant temperature in the dark, and the concentration of **prosulfuron** is measured at various time intervals to determine its degradation rate.

5.2 Analytical Method for Residue Determination

A common workflow for the quantitative determination of **prosulfuron** and its metabolites in environmental samples (soil and water) involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10][11]



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Caption: Experimental workflow for **prosulfuron** residue analysis in soil and water.

Protocol Detail for Residue Analysis:

- Sample Preparation and Extraction:
 - Water: A 100 mL water sample is acidified with phosphoric acid.[11]
 - Soil: A 20 g soil sample is extracted with 100 mL of 20% (v/v) methanol/phosphate buffer (pH 8) using a mechanical shaker.[11]

- Solid Phase Extraction (SPE) Cleanup: The acidified water sample or a filtered aliquot of the soil extract is passed through a C18 SPE cartridge, which retains **prosulfuron**.[\[11\]](#)
- Elution: The cartridge is rinsed, and then **prosulfuron** and its metabolites are eluted with acetonitrile.[\[11\]](#)
- Concentration and Reconstitution: The eluate is evaporated to dryness using a rotary evaporator. The residue is then redissolved in a known volume of acetonitrile/water mixture.[\[11\]](#)
- LC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system (e.g., Agilent 1290 Infinity) coupled to a tandem mass spectrometer (e.g., AB Sciex Triple Quad 6500).[\[10\]](#)
 - Column: A reverse-phase C18 column (e.g., Acquity-HSS T3, 2.1 mm x 150 mm, 1.8 µm) is typically used.[\[10\]](#)
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.[\[10\]](#)
 - Detection: The analytes are detected by mass spectrometry using selected ion monitoring, providing high sensitivity and selectivity with a limit of quantification (LOQ) as low as 0.01 ppb in water and 0.1 ppb in soil.[\[10\]](#)

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